molecular formula C7H5LiN4O2 B2848189 Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2197062-76-1

Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B2848189
CAS No.: 2197062-76-1
M. Wt: 184.08
InChI Key: AENRXMYPPCLGET-UHFFFAOYSA-M
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Description

Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a chemical compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The compound features a triazolopyrazine core with a methyl group at the 5-position and a carboxylate group attached to the 3-position, which is further complexed with lithium.

Biochemical Analysis

Biochemical Properties

Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell growth and proliferation. The compound’s interaction with these enzymes could potentially influence various biochemical reactions within the cell.

Cellular Effects

In terms of cellular effects, this compound has been shown to exhibit antiproliferative activities against certain cancer cell lines, including A549, MCF-7, and Hela . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor containing the triazolopyrazine core followed by the introduction of the methyl group at the 5-position. The final step involves the formation of the carboxylate group and its complexation with lithium.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including anti-tumor properties. It has been studied for its ability to inhibit certain kinases involved in cancer cell proliferation.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: This compound lacks the methyl group at the 5-position.

  • 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: This compound is similar but does not contain the lithium complex.

Uniqueness: Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is unique due to its combination of the triazolopyrazine core, the methyl group, and the lithium complex. This combination imparts specific properties and reactivity that distinguish it from other similar compounds.

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Properties

IUPAC Name

lithium;5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2.Li/c1-4-2-8-3-5-9-10-6(7(12)13)11(4)5;/h2-3H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENRXMYPPCLGET-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN=CC2=NN=C(N12)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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